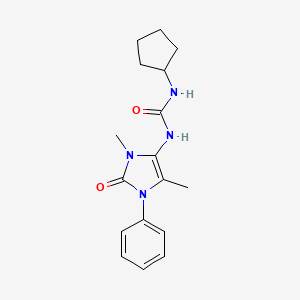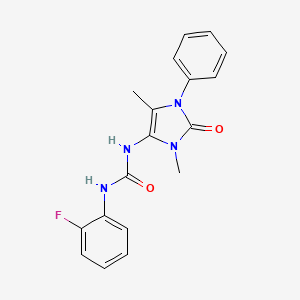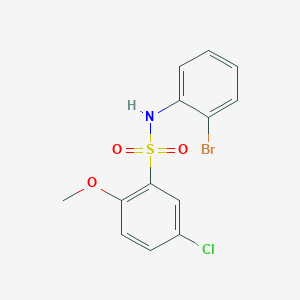![molecular formula C16H16Cl2N2O3S B4246758 2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE](/img/structure/B4246758.png)
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE
Übersicht
Beschreibung
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
The synthesis of 2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the 3,4-dichlorobenzyl intermediate: This involves the reaction of 3,4-dichlorobenzyl chloride with a suitable amine to form the 3,4-dichlorobenzylamine.
Introduction of the methylsulfonyl group: The 3,4-dichlorobenzylamine is then reacted with a methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Coupling with phenylglycinamide: The final step involves coupling the intermediate with phenylglycinamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the disruption of metabolic pathways and the inhibition of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE can be compared with other similar compounds, such as:
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-phenylacetamide: Similar structure but with an acetamide group instead of glycinamide.
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-phenylalanine: Contains an alanine group instead of glycinamide.
N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-phenylpropanamide: Similar structure with a propanamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(10-12-7-8-14(17)15(18)9-12)11-16(21)19-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHBYFAWGDTMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-hydroxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4246690.png)
![3-[3-(phenylcarbonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4246695.png)
![N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4246697.png)


![3-[(2-methyl-1-piperidinyl)carbonyl]-2-naphthol](/img/structure/B4246703.png)
![N-[2-(butylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4246709.png)
![1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B4246713.png)
![2-chloro-N-[5-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]benzamide](/img/structure/B4246734.png)
![2-{[2-(4-ACETYLANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID](/img/structure/B4246739.png)

![2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4246755.png)
![5-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide](/img/structure/B4246765.png)
